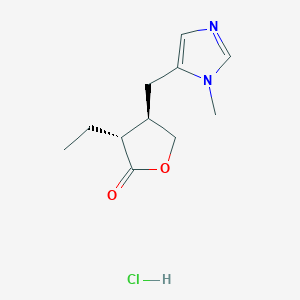
2-Chloro-4-iodo-3-methylpyridine
説明
2-Chloro-4-iodo-3-methylpyridine is a halogenated building block . It is also known as 2-Chloro-4-iodo-3-picoline . Its molecular formula is C6H5ClIN .
Molecular Structure Analysis
The molecular weight of 2-Chloro-4-iodo-3-methylpyridine is 253.47 . The SMILES string representation isCc1c(Cl)nccc1I . Physical And Chemical Properties Analysis
2-Chloro-4-iodo-3-methylpyridine is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid include light sensitivity and air sensitivity .科学的研究の応用
Pharmacology
In pharmacology, 2-Chloro-4-iodo-3-methylpyridine is utilized as a building block for the synthesis of various pharmaceutical compounds. Its halogenated structure makes it a valuable intermediate in creating molecules with potential therapeutic effects. For instance, it can be used to develop kinase inhibitors, which are crucial in cancer treatment due to their ability to interfere with cell signaling pathways .
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It’s particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds essential for constructing complex organic molecules. The presence of both chlorine and iodine allows for selective functionalization, enabling chemists to modify the molecule in a controlled manner for the synthesis of targeted organic structures .
Material Science
In material science, 2-Chloro-4-iodo-3-methylpyridine can be employed in the development of new materials with specific electronic or photonic properties. Its incorporation into polymers or small molecules can lead to materials with unique characteristics, such as enhanced conductivity or luminescence, which are valuable in creating advanced electronic devices .
Agricultural Research
Agricultural research leverages this compound in the synthesis of novel agrochemicals. Its halogen atoms can be replaced with other functional groups that impart desired properties to pesticides or herbicides. This adaptability is crucial for developing compounds that are more effective and environmentally friendly .
Analytical Chemistry
2-Chloro-4-iodo-3-methylpyridine: is used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, ensuring accuracy and reliability in chemical analysis .
Biochemistry
In biochemistry, this compound finds application in probing the structure and function of biomolecules. It can act as a synthetic analog or inhibitor for certain biochemical processes, helping researchers understand the mechanisms of enzymes or other proteins at a molecular level .
Chemical Education
Due to its reactivity and structural features, 2-Chloro-4-iodo-3-methylpyridine is also used in educational settings to demonstrate various chemical reactions and principles to students. It provides a practical example of halogenated compounds’ behavior in different chemical contexts .
Environmental Chemistry
Lastly, in environmental chemistry, research on this compound contributes to understanding the fate and transport of halogenated organic compounds in the environment. Studying its degradation pathways and by-products helps assess the environmental impact of similar compounds .
Safety and Hazards
2-Chloro-4-iodo-3-methylpyridine can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of soap and water . If eye irritation occurs, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
作用機序
Target of Action
It’s known that halogenated pyridines are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that their targets could be diverse depending on the specific compound synthesized.
Mode of Action
The mode of action of 2-Chloro-4-iodo-3-methylpyridine is likely related to its role as a building block in the synthesis of more complex molecules. The presence of halogens (chlorine and iodine) in the molecule can facilitate various types of chemical reactions, such as nucleophilic substitution . The methyl group on the pyridine ring can also participate in reactions, further increasing the compound’s versatility .
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloro-4-iodo-3-methylpyridine would depend on the final compound it’s used to synthesize. For instance, trifluoromethylpyridines, which can be synthesized from halogenated pyridines, are found in many pesticides and pharmaceuticals, and they can affect a wide range of biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-iodo-3-methylpyridine. For instance, the compound is sensitive to light and should be stored under inert gas at 2–8 °C . These conditions help maintain the compound’s stability, ensuring its effectiveness when used in chemical reactions.
特性
IUPAC Name |
2-chloro-4-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCRABJNJRAJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435387 | |
| Record name | 2-Chloro-4-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-3-methylpyridine | |
CAS RN |
153034-88-9 | |
| Record name | 2-Chloro-4-iodo-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153034-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-iodo-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)








![Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate](/img/structure/B124886.png)